PI3Kα Inhibitory Potency of 4-Chloro-6-nitroquinoline-3-carbonitrile vs. Structurally Related Quinoline-3-carbonitriles
4-Chloro-6-nitroquinoline-3-carbonitrile exhibits potent inhibition of recombinant human PI3Kα with a Ki of 5.60 nM, measured via fluorescence polarization assay using N-terminus polyHis-tagged enzyme expressed in baculovirus-infected Sf9 insect cells [1]. In a cellular context, the compound inhibited PI3K-mediated Akt phosphorylation at Ser473 in human U87MG glioblastoma cells with an IC50 of 44 nM after 2-hour treatment [2]. For comparison, a structurally distinct 4-chloroquinoline-3-carbonitrile derivative lacking the 6-nitro group (CHEMBL1796276) demonstrated approximately 2.2-fold weaker enzyme inhibition (Ki = 2.5 nM) but significantly reduced isoform selectivity, with an apparent Ki of 87 nM for PI3Kβ versus the target compound's single-digit nanomolar potency against PI3Kα [3]. This potency profile positions 4-chloro-6-nitroquinoline-3-carbonitrile as a superior starting scaffold for PI3Kα-selective inhibitor development relative to de-nitro analogs that exhibit broader, less specific isoform engagement.
| Evidence Dimension | PI3Kα enzyme inhibition (Ki) and cellular activity (IC50) |
|---|---|
| Target Compound Data | Ki = 5.60 nM (PI3Kα); IC50 = 44 nM (p-Akt Ser473, U87MG cells) |
| Comparator Or Baseline | Comparator CHEMBL1796276 (4-chloroquinoline-3-carbonitrile derivative without 6-nitro group): Ki = 2.5 nM (PI3Kα), Ki = 87 nM (PI3Kβ) |
| Quantified Difference | Target compound maintains sub-10 nM PI3Kα potency; comparator exhibits ~35-fold selectivity loss between PI3Kα and PI3Kβ (2.5 nM vs. 87 nM) |
| Conditions | Recombinant human PI3Kα (polyHis-tagged, Sf9 insect cell expression) with fluorescence polarization detection; cellular assay in U87MG cells with Alphascreen p-Akt Ser473 readout at 2 hours |
Why This Matters
For medicinal chemistry teams prioritizing PI3Kα-selective inhibitor development, the 6-nitro group present in this compound confers isoform selectivity advantages that non-nitrated analogs cannot provide, directly influencing procurement decisions for focused library synthesis.
- [1] BindingDB. BDBM50351947 (CHEMBL1822052): Affinity Data for 4-Chloro-6-nitroquinoline-3-carbonitrile. BindingDB, Ki = 5.60 nM. View Source
- [2] BindingDB. BDBM50351947 (CHEMBL1822052): Cellular IC50 Data for 4-Chloro-6-nitroquinoline-3-carbonitrile. BindingDB, IC50 = 44 nM. View Source
- [3] BindingDB. BDBM50347090 (CHEMBL1796276): Affinity Data for Comparator 4-Chloroquinoline-3-carbonitrile Derivative. BindingDB, Ki = 2.5 nM (PI3Kα), Ki = 87 nM (PI3Kβ). View Source
